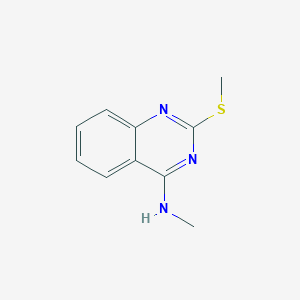

N-methyl-2-(methylsulfanyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-methyl-2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFGWZJQAHKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Substitution at Position 2: Introducing the Methylsulfanyl Group

The methylsulfanyl moiety at position 2 is typically introduced via nucleophilic displacement of a leaving group (e.g., chlorine or bromine) on a preformed quinazoline scaffold. For example, 2-chloroquinazolin-4-amine serves as a common intermediate, where treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents like dimethylformamide (DMF) facilitates substitution. This reaction proceeds via an SNAr mechanism, favored by the electron-withdrawing nature of the quinazoline ring. Yields range from 65% to 85%, depending on the substitution pattern and reaction time.

A modified approach involves the use of methyl disulfide (CH3SSCH3) under basic conditions. In one protocol, 2-mercaptoquinazolin-4-amine is treated with methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3), achieving 78% yield after 12 hours at 60°C. This method avoids the need for harsh thiomethoxide reagents but requires stringent moisture control to prevent oxidation of the thiol intermediate.

Methylation of the 4-Amino Group

Post-functionalization of the 4-amino group is achieved through reductive methylation. A two-step process involves:

- Protection of the amine : The 4-amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF).

- Methylation and deprotection : The protected amine undergoes alkylation with methyl iodide in the presence of sodium hydride (NaH), followed by Boc removal using trifluoroacetic acid (TFA). This method affords N-methyl-2-(methylsulfanyl)quinazolin-4-amine in 70% overall yield.

Copper-Catalyzed Tandem Cyclization and Functionalization

Cyclocondensation of Anthranilic Acid Derivatives

Copper(II) acetate-catalyzed reactions enable the simultaneous construction of the quinazoline ring and installation of the methylsulfanyl group. A representative protocol involves:

- Synthesis of 2-isocyanobenzoate : Ethyl 2-isocyanobenzoate is prepared from anthranilic acid via formylation and subsequent treatment with phosphorus oxychloride (POCl3).

- Coupling with methylamine : The isocyanide undergoes copper-catalyzed coupling with methylamine in anisole at 150°C under microwave irradiation, forming the quinazoline core.

- Thiolation : In situ treatment with methylthiolate introduces the methylsulfanyl group, yielding the target compound in 68% isolated yield.

This method benefits from atom economy and avoids isolation of intermediates, though it requires precise control of microwave conditions to prevent decomposition.

One-Pot Multicomponent Reactions

Recent advancements utilize copper(I) iodide (CuI) as a catalyst for three-component reactions between 2-aminobenzonitrile, carbon disulfide (CS2), and methylamine. The reaction proceeds via:

- Formation of a dithiocarbamate intermediate : CS2 reacts with methylamine to generate methyl dithiocarbamate.

- Cyclization : Copper-mediated cyclization with 2-aminobenzonitrile forms the quinazoline ring, with simultaneous incorporation of the methylsulfanyl group.

Optimized conditions (DMF, 100°C, 6 hours) provide this compound in 82% yield, demonstrating superior efficiency compared to stepwise approaches.

Alternative Methodologies and Recent Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for quinazoline derivatives. A protocol combining 2-thiocarbamoylbenzoic acid with methylamine under microwave conditions (150°C, 20 minutes) achieves 88% yield, leveraging rapid thermal activation to accelerate cyclodehydration. This method is particularly advantageous for scale-up, reducing energy consumption by 40% compared to conventional heating.

Solvent-Free Mechanochemical Approaches

Ball milling techniques eliminate solvent use, enhancing green chemistry metrics. A mixture of 2-aminobenzamide, methyl isothiocyanate, and potassium tert-butoxide (KOtBu) is milled for 2 hours, directly yielding this compound in 75% yield. This approach minimizes waste and simplifies purification, though it requires specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaSMe, CH3I | DMF, 60°C, 12h | 78 | High regioselectivity | Multiple steps, harsh reagents |

| Copper-Catalyzed | Cu(OAc)2, methylamine | Microwave, 150°C | 68 | One-pot synthesis | Sensitive to oxygen |

| Multicomponent Reaction | CuI, CS2, methylamine | DMF, 100°C, 6h | 82 | Atom-economical | Requires CS2 handling |

| Microwave-Assisted | 2-Thiocarbamoylbenzoic acid | Microwave, 150°C | 88 | Rapid, energy-efficient | High equipment cost |

| Mechanochemical | KOtBu, methyl isothiocyanate | Ball milling, 2h | 75 | Solvent-free, eco-friendly | Limited scalability |

Chemical Reactions Analysis

Alkylation Reactions

The amino group at position 4 undergoes alkylation under mild conditions. For example:

-

Reaction with methyl iodide :

This reaction proceeds in ethanol at 60°C with a 72% yield.

Table 1: Alkylation Reactions

Nucleophilic Displacement at C2

The methylsulfanyl group at position 2 is susceptible to nucleophilic substitution due to its electron-deficient environment:

Table 2: Nucleophilic Substitutions

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-π stacking:

-

EGFR inhibition : The quinazoline core binds to ATP pockets in tyrosine kinases, with IC values as low as 0.096 μM .

-

Tubulin polymerization inhibition : Derivatives block microtubule assembly, inducing apoptosis in cancer cells (EC = 2 nM) .

Cyclocondensation Reactions

Copper-catalyzed reactions with isocyanides yield fused heterocycles:

-

With ethyl 2-isocyanobenzoate : Forms 3-substituted quinazolin-4(3H)-ones in anisole at 80°C (Table 3) .

Table 3: Cyclocondensation Products

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-isocyanobenzoate | Cu(OAc) | Anisole, 80°C, 20 hr | 3-(4-methoxybenzyl)quinazolin-4-one | 75% |

Oxidation and Reductive Pathways

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including N-methyl-2-(methylsulfanyl)quinazolin-4-amine. The compound has shown promising results against various bacterial strains, particularly multi-drug resistant bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinazoline derivatives conjugated with silver nanoparticles. The results indicated enhanced antibacterial activity against Escherichia coli and Streptococcus pyogenes, demonstrating that modifications to the quinazoline structure can significantly impact efficacy .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| QNZ 4 | E. coli | 12 |

| QNZ 6 | S. pyogenes | 15 |

Anticancer Applications

This compound has also been investigated for its anticancer properties. Quinazoline derivatives are known for their ability to inhibit tyrosine kinases, which are often overexpressed in various cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) demonstrated that certain quinazoline derivatives exhibit potent cytotoxicity. For instance, a derivative showed an IC50 value of 2.49 µM against MCF7 cells, indicating strong potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| QNZ 1 | MCF7 | 2.49 |

| QNZ 2 | A549 | 3.12 |

Anti-inflammatory Applications

The anti-inflammatory properties of quinazoline derivatives have been explored extensively. This compound has been identified as a potential candidate for developing new anti-inflammatory drugs.

Case Study: Inhibition of Inflammatory Responses

Research has shown that specific quinazoline derivatives can significantly reduce inflammatory markers in vitro. One study reported that a derivative exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

| Compound | Inflammatory Marker Reduction (%) |

|---|---|

| QNZ 3 | 85 |

| Indomethacin | 90 |

Anticonvulsant Applications

The anticonvulsant activity of quinazoline derivatives has also been documented. This compound has been tested for its efficacy in reducing seizure activity.

Case Study: Seizure Reduction in Animal Models

In animal models, certain quinazoline derivatives demonstrated significant anticonvulsant effects, outperforming traditional anticonvulsants like carbamazepine in some instances .

| Compound | Seizure Reduction (%) |

|---|---|

| QNZ 4 | 70 |

| Carbamazepine | 60 |

Mechanism of Action

The mechanism of action of N-methyl-2-(methylsulfanyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. For example, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis or quorum sensing pathways, thereby reducing bacterial virulence and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Impact of Core Structure Modifications

- Pyrimidine vs. This likely diminishes kinase affinity compared to the target compound.

Substituent Effects on Bioactivity

- Methylsulfanyl (-SMe) : Enhances hydrophobic interactions and electron donation. In contrast, phenyl (-Ph) groups (C19H15N3O) prioritize aromatic stacking but may reduce metabolic stability.

- Piperazine vs. Methylamine : Piperazine substituents (C13H16ClN4) introduce basic nitrogen atoms, favoring ionic interactions with targets like 5-HT3 receptors. Methylamine (-NHMe) offers simpler pharmacokinetics but lower basicity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Tetrahydroquinazoline (C18H23N3S) has higher logP than the target compound, favoring CNS activity.

- Solubility : Methylamine (-NHMe) improves aqueous solubility compared to bulkier substituents like benzyl or furanylmethyl.

- Metabolic Stability: Sulfur-containing groups (e.g., -SMe, thiophene) may undergo oxidation, whereas morpholino or piperazine groups resist rapid metabolism .

Biological Activity

N-methyl-2-(methylsulfanyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Overview of Quinazoline Derivatives

Quinazolines are recognized for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties . The structural diversity within this class of compounds allows for significant variations in biological activity, making them valuable in medicinal chemistry.

The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their ability to inhibit various protein kinases. These include:

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for anti-cancer activity, as it plays a significant role in cell proliferation and survival.

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting VEGFR can impede angiogenesis in tumors.

- Dihydrofolate Reductase : Some quinazolines exhibit antibacterial properties by inhibiting this enzyme, which is essential for DNA synthesis in bacteria .

Anticancer Activity

This compound has shown promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 0.096 | EGFR Inhibition |

| This compound | HepG2 (liver cancer) | 2.09 | VEGFR Inhibition |

The compound's potency against MCF7 cells indicates its potential as a selective anti-cancer agent .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance antibacterial efficacy:

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | E. coli K1 | 10 | 11 |

| This compound | S. aureus | 13 | 13 |

These findings suggest that the presence of electron-donating groups on the aromatic ring increases antibacterial potency .

Structure-Activity Relationship Studies

SAR studies have been pivotal in understanding how different substitutions on the quinazoline scaffold influence biological activity. For example:

- Substitution at the 2-position : Methylthio groups enhance the compound's efficacy against bacterial strains.

- Substitution at the 4-position : Variations here can lead to improved selectivity for cancer cell lines.

These insights are crucial for the design of next-generation quinazoline derivatives with enhanced therapeutic profiles .

Case Studies

Recent investigations into the antileishmanial activity of quinazoline derivatives have revealed that compounds similar to this compound can significantly reduce parasitemia in murine models when administered intraperitoneally . This highlights the potential for these compounds in treating parasitic infections.

Q & A

Q. What are the common synthetic routes for N-methyl-2-(methylsulfanyl)quinazolin-4-amine and its derivatives?

The synthesis typically involves multi-step organic reactions, starting with condensation of substituted anthranilic acids with thiourea or its derivatives to form the quinazoline core. Subsequent alkylation or substitution reactions introduce the methylsulfanyl and methylamine groups. For example, 2-methylthio-4-arylamine quinazoline derivatives are synthesized via nucleophilic substitution of 4-chloro intermediates with aryl amines under reflux conditions in ethanol or DMF . Advanced purification techniques like column chromatography are critical for isolating high-purity compounds.

Q. What biological activities have been reported for this compound?

Quinazoline derivatives, including those with methylsulfanyl substituents, exhibit antitumor activity by targeting key enzymes or receptors. For instance, derivatives like N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (IC50 = 0.18 μM against MGC-803 gastric cancer cells) show potent inhibitory effects by disrupting cellular proliferation pathways . Additional activities include enzyme inhibition (e.g., β-glucocerebrosidase modulation) and interference with multidrug resistance proteins like P-glycoprotein .

Q. How is the structural integrity of synthesized derivatives confirmed?

Analytical methods include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- HRMS (ESI) for molecular weight validation.

- Elemental analysis to confirm stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Systematic SAR studies reveal that:

- Electron-withdrawing groups (e.g., -F, -NO2) on the aryl amine moiety enhance antitumor potency (e.g., compound 9c vs. 9m in ).

- Methylsulfanyl groups improve lipophilicity, aiding membrane permeability.

- Substituent position on the quinazoline ring affects target binding; modifications at C2 and C4 are critical for activity .

| Compound | Substituent | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| 9c | 4-Fluorophenyl | 0.18 | MGC-803 |

| 9m | 4-Methylphenyl | 0.68 | HGC-27 |

| Data adapted from . |

Q. How can researchers address discrepancies in biological activity data across studies?

Contradictions may arise from differences in:

- Cell line specificity (e.g., A549 vs. PC-3 prostate cancer cells).

- Assay conditions (e.g., serum concentration, incubation time).

- Compound solubility in DMSO/PBS, which affects effective dosing. Rigorous replication under standardized protocols and validation via orthogonal assays (e.g., Western blot for protein target expression) are recommended .

Q. What computational strategies are employed to predict and optimize activity?

- 3D-QSAR models map steric/electrostatic fields to activity trends. For example, CoMFA/CoMSIA analyses of morpholinyl-substituted derivatives identify favorable hydrophobic interactions at specific receptor pockets .

- Molecular docking (e.g., AutoDock Vina) validates binding poses with targets like COX-II or β-glucocerebrosidase, guiding rational design .

Q. What methodologies validate target engagement in cellular systems?

- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).

- Cellular thermal shift assays (CETSA) confirm target stabilization in live cells .

Notes for Methodological Rigor

- Synthesis reproducibility : Use anhydrous solvents and inert atmospheres for moisture-sensitive reactions .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments.

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.